Phenstatin

Tubulin Polymerization Prodrug Development Colchicine Binding

Phenstatin (203448-32-2) is a benzophenone-based tubulin polymerization inhibitor whose ketone bridge prevents the cis-trans isomerization that inactivates combretastatin A-4. Its phosphate prodrug uniquely retains tubulin inhibitory activity in biochemical assays—a property not observed with CA-4 phosphate. The selenium-hybrid derivative achieves 72.9% tumor growth inhibition in xenograft models, outperforming CA-4P (47.6%). This stability and synthetic accessibility make phenstatin the preferred scaffold for tumor-specific prodrug development. Order high-purity phenstatin for your preclinical oncology research.

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B1242451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenstatin
Synonymsphenstatin
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O
InChIInChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3
InChIKeyHSLFWBPRHXGUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenstatin: A Potent Tubulin Polymerization Inhibitor with a Unique Carbonyl-Linked Scaffold for Antimitotic Research


Phenstatin (3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone, is a synthetic, benzophenone-based small molecule that functions as a potent inhibitor of tubulin polymerization and colchicine binding [1]. It was designed as a carbonyl-linked analogue of the natural product combretastatin A-4 (CA-4), replacing the olefinic bridge with a more stable ketone moiety to overcome the inherent isomerization issues associated with the Z-stilbene configuration [1][2]. Phenstatin and its phosphate prodrug have demonstrated significant antineoplastic activity in vitro and in vivo, leading to its evaluation in various preclinical models for cancer therapy and as a scaffold for developing novel antitubulin agents [1].

Why Generic Substitution of Phenstatin with Other Tubulin Inhibitors is Not Advised in Research


The simple substitution of phenstatin with its close structural analog, combretastatin A-4 (CA-4), or other in-class tubulin inhibitors, is scientifically untenable due to critical differences in molecular stability, pharmacology, and activity profiles [1][2]. While they share the trimethoxyphenyl pharmacophore, the key structural divergence—a ketone bridge in phenstatin versus an olefinic bridge in CA-4—profoundly impacts the compound's physicochemical properties and its potential for prodrug development [1]. Specifically, phenstatin's ketone linkage provides enhanced chemical stability by preventing the cis-trans isomerization that inactivates CA-4, while its phosphate prodrug (phenstatin phosphate) uniquely retains tubulin inhibitory activity in biochemical assays, a property not observed with the phosphorylated derivative of CA-4 [1][3]. This means that the in vitro and in vivo performance, as well as the experimental applicability of phenstatin and its derivatives, cannot be inferred from data on CA-4 or other stilbene-based analogs.

Quantitative Evidence for the Differentiated Performance of Phenstatin


Phenstatin Matches CA-4 in Tubulin Polymerization Inhibition but Demonstrates Unique Prodrug Activity

Phenstatin exhibits potent inhibition of tubulin polymerization that is comparable to combretastatin A-4 (CA-4), a gold-standard antimitotic agent [1]. Critically, the phosphate prodrug of phenstatin (3d) retains detectable inhibitory activity in both tubulin polymerization and colchicine binding assays, a stark contrast to the phosphorylated prodrug of CA-4 (1d), which was found to be completely inactive in the same biochemical assays [1].

Tubulin Polymerization Prodrug Development Colchicine Binding

Key Metabolite 2'-Methoxyphenstatin Demonstrates Superior In Vitro Potency Compared to Parent Phenstatin

Investigations into the metabolic fate of phenstatin led to the identification of 2'-methoxyphenstatin (metabolite 23) as a significantly more potent cytotoxic agent than the parent compound [1]. This metabolite not only exhibited broad and potent growth inhibition (GI50 <10 nM) across multiple NCI-60 cancer cell lines but also showed a ~4.7-fold increase in tubulin polymerization inhibitory activity compared to phenstatin itself [1].

Metabolism Cytotoxicity Microtubule Assembly

Selenium-Containing Phenstatin Hybrids Exhibit Superior In Vivo Antitumor Efficacy Compared to CA-4 and isoCA-4 Prodrugs

A phenstatin-derived organoselenium hybrid (compound 11a) was evaluated in vivo for its ability to inhibit tumor growth. Its phosphate salt (11ab) demonstrated a statistically significant and substantial improvement in tumor growth inhibition in a xenograft mouse model compared to the phosphate prodrugs of both combretastatin A-4 (CA-4P) and isocombretastatin A-4 (isoCA-4P) [1].

In Vivo Efficacy Xenograft Model Selenium Hybrids

Strategic Research Applications for Phenstatin and its Differentiated Derivatives


Designing and Testing Bioreductively Activatable Prodrugs

Leverage the well-characterized activity of phenstatin (IC50 = 1.0 μM for tubulin polymerization) as a reliable and potent parent warhead for the development of bioreductively activatable prodrug conjugates (BAPCs) [1]. Its structural stability and synthetic accessibility make it an ideal scaffold for creating tumor-specific prodrugs that are designed to be inactive until cleavage in hypoxic tumor environments, a strategy validated by the successful creation of nitroheterocyclic prodrugs [1].

Investigating Metabolic Activation and SAR of Antimitotic Agents

Utilize phenstatin and its characterized metabolites as a model system to study metabolic activation pathways. The significant 4.7-fold increase in tubulin polymerization inhibitory activity of the 2'-methoxyphenstatin metabolite over the parent compound provides a quantifiable system for structure-activity relationship (SAR) studies focused on optimizing potency and understanding the pharmacophore requirements for improved target engagement [2].

Preclinical In Vivo Efficacy Studies with Optimized Hybrid Compounds

Employ the phenstatin-selenium hybrid (compound 11a/11ab) for in vivo xenograft studies where maximal tumor growth inhibition is the primary endpoint. This compound has demonstrated a quantifiable and significant advantage in efficacy (72.9% inhibition) over both CA-4P (47.6%) and isoCA-4P (52.2%) in head-to-head preclinical models, making it a compelling candidate for further evaluation as a therapeutic agent [3].

Comparative Tubulin Pharmacology and Prodrug Activation Assays

Conduct comparative biochemical assays to investigate the unique pharmacology of prodrug activation. The retained, detectable activity of the phenstatin phosphate prodrug (3d) in tubulin polymerization and colchicine binding assays stands in stark contrast to the complete inactivity of the CA-4 phosphate prodrug (1d) [4]. This provides a unique experimental window to study the kinetics of prodrug cleavage and target engagement in a cell-free system, a scenario not possible with other in-class compounds.

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